molecular formula C14H19NO4 B153075 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid CAS No. 132690-91-6

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Cat. No.: B153075
CAS No.: 132690-91-6
M. Wt: 265.3 g/mol
InChI Key: IIHASBWHDACFGZ-UHFFFAOYSA-N
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Description

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl-protected aminoethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Scientific Research Applications

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is classified as a warning under the GHS classification . The hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The compound is an important reagent in organic synthesis and is used in the synthesis of various pharmaceutical compounds . As such, future directions may include its use in the synthesis of new pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl-protected aminoethyl groups. One common method includes the reaction of 4-(bromomethyl)benzoic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.

Comparison with Similar Compounds

    4-(2-Aminoethyl)benzoic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    4-(2-(tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Contains an ethoxy group instead of an aminoethyl group, altering its reactivity and applications.

Uniqueness: 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is unique due to its tert-butoxycarbonyl protection, which provides stability and selectivity in reactions. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where controlled reactivity is essential.

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHASBWHDACFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132690-91-6
Record name 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl dicarbonate (1.64 g; 7.5 mmol) is dissolved in 1,4-dioxane (5 mL) and the solution is added to a well-stirred solution of 4-(2-aminoethyl)benzoic acid (1.0 g; 5 mmol) in 1M aqueous sodium hydroxide solution (25 mL) and 1,4-dioxane (10 mL), and the mixture is then stirred at ambient temperature for 3 hours. The 1,4-dioxane is removed by evaporation in vacuo, and then ethyl acetate (200 mL) is added to the residue. The pH of the aqueous phase is adjusted to 1.5 with 2M aqueous HCl solution. The organic phase is separated off and the aqueous phase is then extracted with ethyl acetate (100 mL). The combined organic extracts are washed with water, dried over Na2SO4 and evaporated to a volume of 10 mL. Heptane is added to the residue and then the solid precipitate is filtered off to yield the title compound.
Name
tert-Butyl dicarbonate
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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